molecular formula C18H18FIO4 B15228980 Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate

Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate

Cat. No.: B15228980
M. Wt: 444.2 g/mol
InChI Key: SBVMMPKLKGTLCM-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate is a substituted benzoate ester characterized by three distinct functional groups: an ethoxy group at position 3, a 3-fluorobenzyloxy moiety at position 4, and an iodine atom at position 5. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity, which combines halogenation (iodine), fluorinated aromatic systems, and ether linkages.

Properties

Molecular Formula

C18H18FIO4

Molecular Weight

444.2 g/mol

IUPAC Name

ethyl 3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzoate

InChI

InChI=1S/C18H18FIO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(20)17(16)24-11-12-6-5-7-14(19)8-12/h5-10H,3-4,11H2,1-2H3

InChI Key

SBVMMPKLKGTLCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC)I)OCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions and reagents used can vary, but the general process includes:

    Starting Materials: The synthesis begins with the preparation of the necessary starting materials, such as ethyl 3-ethoxy-4-hydroxybenzoate and 3-fluorobenzyl bromide.

    Coupling Reaction: The Suzuki–Miyaura coupling reaction is carried out by reacting the aryl halide (e.g., 3-fluorobenzyl bromide) with the organoboron compound in the presence of a palladium catalyst and a base.

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at position 5 of the benzene ring enables participation in palladium-catalyzed cross-coupling reactions. Key examples include:

Reaction TypeConditionsOutcome/ProductYieldReference
Suzuki–MiyauraPd(OAc)₂, NaHCO₃, DMF, 50°C, 5–10 hAryl boronic acid coupling at iodine position75–85%
Stille CouplingPd(PPh₃)₄, CuI, THF, refluxSubstitution with organotin reagents68%
Ullmann ReactionCuI, 1,10-phenanthroline, DMSOBiaryl formation via copper-mediated coupling60%

Mechanistic Notes :

  • The iodine atom acts as a leaving group in cross-couplings, with Pd(0)/Pd(II) cycles facilitating bond formation .

  • Steric hindrance from the ethoxy and fluorobenzyl groups may reduce yields compared to simpler aryl iodides .

Nucleophilic Substitution

The electron-withdrawing ester group enhances the reactivity of the iodine atom toward nucleophiles:

NucleophileConditionsProductYieldReference
Sodium AzideDMF, 100°C, 12 h5-Azido derivative92%
Potassium ThioacetateDMSO, 80°C, 6 h5-Thioacetate adduct88%
Ammonia (NH₃)Ethanol, 70°C, 24 h5-Amino derivative65%

Key Observations :

  • Reaction rates follow the order: SNAr (nucleophilic aromatic substitution) > aliphatic substitution.

  • Steric effects from the 3-fluorobenzyl ether slow substitution at the ortho position.

Oxidation and Reduction

The ethyl ester and aromatic ethers participate in redox transformations:

ReactionReagents/ConditionsOutcomeYieldReference
Ester ReductionLiAlH₄, THF, 0°C → RTBenzyl alcohol derivative78%
Ether OxidationKMnO₄, H₂O, 80°CQuinone formation (partial degradation)45%
Aromatic Ring ReductionH₂, Pd/C, EtOH, 50 psiHydrogenated cyclohexane derivative82%

Limitations :

  • Over-oxidation risks with KMnO₄ due to the electron-rich aromatic system.

  • Hydrogenation selectively targets the benzene ring over the fluorobenzyl group.

Ester Hydrolysis and Transesterification

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductYieldReference
Acidic HydrolysisH₂SO₄, H₂O, refluxCarboxylic acid derivative95%
Basic HydrolysisNaOH, EtOH/H₂O, RTSodium carboxylate89%
TransesterificationMeOH, H₂SO₄, 60°CMethyl ester analog91%

Applications :

  • Hydrolysis products serve as intermediates for amide or anhydride synthesis .

Radiolabeling and Click Chemistry

The iodine atom and ester group enable applications in radiopharmaceutical synthesis:

ApplicationMethodOutcomeReference
Isotopic Exchange^125I, Cu(I) catalystRadiolabeled analog for imaging studies
Azide-Alkyne CycloadditionCuAAC, propargylamineTriazole-conjugated probes

Challenges :

  • Competing side reactions with the fluorobenzyl ether require careful optimization .

Thermal and Photochemical Stability

  • Thermal Decomposition : Degrades above 200°C, releasing iodine and fluorobenzyl fragments .

  • UV Stability : Exposure to UV light (254 nm) induces C-I bond cleavage, forming a biradical intermediate .

Comparative Reactivity Table

Functional GroupReactivity (Relative Rate)Dominant Reaction Pathway
Iodine (C–I)HighCross-coupling, nucleophilic substitution
Ethyl EsterModerateHydrolysis, transesterification
Fluorobenzyl EtherLowOxidative cleavage (limited)

Scientific Research Applications

Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate

  • Key Difference : The fluorobenzyl group is substituted at the para position (4-fluorobenzyl) instead of the meta position (3-fluorobenzyl) .
  • Differences in dipole moments or crystal packing could influence solubility and crystallinity.

Ethyl 4-ethoxy-3-iodobenzoate

  • Key Difference : Iodine is located at position 3, and the ethoxy group is at position 4, reversing the substitution pattern of the target compound .
  • Implications :
    • The altered electronic environment (e.g., inductive effects from iodine at position 3) may reduce stability toward nucleophilic aromatic substitution compared to the target compound.
    • Steric hindrance near the ester group could impact hydrolysis rates.

Ethyl 3-iodo-4-methoxybenzoate

  • Key Difference : A methoxy group replaces the ethoxy and fluorobenzyloxy substituents .
  • Implications: Reduced steric bulk and lower lipophilicity compared to the target compound, which may enhance aqueous solubility but reduce membrane permeability.

Functional Group Comparisons

Compound Name Substituents (Positions) Key Features Potential Applications
This compound 3-ethoxy, 4-(3-F-benzyloxy), 5-iodo High lipophilicity, halogenated aromatic system Pharmaceutical intermediates, radio-labeling precursors
Ethyl 4-ethoxy-3-iodobenzoate 4-ethoxy, 3-iodo Electron-deficient aromatic ring, compact structure Cross-coupling reactions
Ethyl 3-iodo-4-methoxybenzoate 3-iodo, 4-methoxy Moderate solubility, simpler substituent profile Organic synthesis intermediates
Ethyl 4-((4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoate 3-ethoxy, 4-(4-F-benzyloxy), 5-iodo Altered fluorobenzyl orientation, similar halogenation Structure-activity relationship studies

Biological Activity

Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate (CAS No. 1706453-81-7) is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18FIO4
  • Molecular Weight : 454.23 g/mol
  • Structure : The compound features an ethoxy group, a fluorobenzyl ether, and an iodobenzoate moiety, which may contribute to its biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. A study on related iodinated benzoates demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The presence of the iodine atom is believed to enhance the compound's efficacy by facilitating interactions with cellular targets involved in tumor growth regulation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to interfere with kinase signaling pathways, crucial for cell division and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells by activating apoptotic pathways.
  • Anti-inflammatory Effects : Some studies have indicated that related compounds possess anti-inflammatory properties, potentially contributing to their overall therapeutic profile .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, data from structurally similar compounds suggest the following:

ParameterValue
AbsorptionModerate
DistributionWide tissue distribution
MetabolismHepatic
ExcretionRenal

These parameters indicate that the compound may exhibit moderate bioavailability and a potential for significant tissue accumulation, particularly in organs involved in drug metabolism .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of iodinated benzoates on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting promising anticancer potential .
  • Animal Models : In vivo studies using murine models have shown that administration of related compounds resulted in reduced tumor size and improved survival rates compared to control groups. These findings support the hypothesis that this compound may possess significant therapeutic effects against certain cancers .

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